molecular formula C13H17NO2 B180566 2-Phenyl-2-(piperidin-1-yl)acetic acid CAS No. 107416-49-9

2-Phenyl-2-(piperidin-1-yl)acetic acid

Cat. No.: B180566
CAS No.: 107416-49-9
M. Wt: 219.28 g/mol
InChI Key: XPRRFTHGWKHATR-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-1-yl)acetic acid is an organic compound with the molecular formula C13H17NO2. It features a phenyl group attached to a piperidine ring via an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid typically involves the reaction of phenylacetic acid with piperidine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2-(piperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with piperidine moieties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)acetic acid is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The piperidine ring is known to enhance the binding affinity of molecules to their targets, potentially influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid
  • 2-Phenyl-2-(morpholin-1-yl)acetic acid
  • 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid

Uniqueness

2-Phenyl-2-(piperidin-1-yl)acetic acid is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity due to the steric and electronic effects of the piperidine ring .

Properties

IUPAC Name

2-phenyl-2-piperidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRRFTHGWKHATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328265
Record name 2-phenyl-2-(piperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107416-49-9
Record name 2-phenyl-2-(piperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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